molecular formula C7H6ClN3 B8702292 4-Chloro-1H-indazol-1-amine

4-Chloro-1H-indazol-1-amine

Cat. No.: B8702292
M. Wt: 167.59 g/mol
InChI Key: XHXIAGXESVZJAC-UHFFFAOYSA-N
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Description

Contextualization within Indazole Chemistry

Indazole, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. austinpublishinggroup.comwikipedia.org This core structure exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant tautomer. mdpi.comnih.gov The indazole nucleus is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets, leading to a broad range of pharmacological activities. mdpi.comnih.gov

Indazole derivatives are largely synthetic, with only a few naturally occurring examples, such as nigellicine (B1251354) and nigeglanine. wikipedia.orgthieme-connect.de The synthetic versatility of the indazole ring allows for the introduction of various substituents at different positions, which can significantly modulate the compound's physicochemical properties and biological activity. nih.govontosight.ai Common synthetic routes to indazoles involve the formation of the pyrazole ring, often through cyclization reactions. austinpublishinggroup.comnih.gov

Significance of Substituted 1H-Indazol-1-amine Architectures in Organic Chemistry

The 1H-indazol-1-amine architecture, and specifically its substituted variants, represents a crucial class of compounds in organic synthesis and drug discovery. The presence of an amino group at the N1 position of the indazole ring provides a key reactive handle for further chemical modifications. This allows for the construction of diverse molecular libraries through reactions such as N-arylation and acylation. arabjchem.orgrsc.org

Substituted 1H-indazol-1-amines serve as important building blocks and intermediates in the synthesis of more complex molecules. evitachem.commdpi.com The nature and position of substituents on the indazole ring, such as the chlorine atom in 4-Chloro-1H-indazol-1-amine, can influence the electronic properties and reactivity of the entire molecule, guiding the regioselectivity of subsequent chemical transformations. mdpi.com For instance, the presence of halogens like chlorine provides opportunities for cross-coupling reactions, further expanding the synthetic utility of these scaffolds. rsc.org

Overview of Research Trajectories Pertaining to this compound

While specific research on this compound is not extensively detailed in publicly available literature, the research trajectories for closely related and structurally similar compounds provide significant insights. A major focus of research involving substituted indazole amines is their application as key intermediates in the synthesis of biologically active compounds. mdpi.comchemrxiv.orgresearchgate.net

For example, the closely related compound, 7-bromo-4-chloro-1H-indazol-3-amine, is a critical intermediate in the synthesis of Lenacapavir, a potent, first-in-class HIV capsid inhibitor. evitachem.commdpi.comchemrxiv.orgresearchgate.net Research in this area has focused on developing efficient and scalable synthetic routes to these types of halogenated indazol-3-amines, often starting from readily available and inexpensive precursors like 2,6-dichlorobenzonitrile (B3417380). mdpi.comchemrxiv.orgresearchgate.net These synthetic strategies often involve regioselective bromination and subsequent cyclization with hydrazine (B178648) to form the desired indazole ring system. mdpi.com

Furthermore, research into other substituted aminoindazoles highlights their potential in the development of agents for various therapeutic areas. The ability to functionalize the amino group allows for the creation of derivatives with tailored properties. arabjchem.org The study of these compounds contributes to a deeper understanding of structure-activity relationships, guiding the design of future drug candidates.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Chloro-1H-indazol-3-amine20925-60-4C7H6ClN3167.60
4-Chloro-1H-indazol-6-amine221681-84-1C7H6ClN3167.60
7-Bromo-4-chloro-1H-indazol-3-amine1626336-65-9C7H5BrClN3246.49
4-Chloro-1-ethyl-1H-indazol-3-amine1015846-49-7C9H10ClN3195.65
5-Chloro-1H-indazol-3-amine5685-72-3C7H6ClN3167.60

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

4-chloroindazol-1-amine

InChI

InChI=1S/C7H6ClN3/c8-6-2-1-3-7-5(6)4-10-11(7)9/h1-4H,9H2

InChI Key

XHXIAGXESVZJAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2N)C(=C1)Cl

Origin of Product

United States

Chemical Reactivity and Transformations of 4 Chloro 1h Indazol 1 Amine

Reactions Involving the Indazole Ring System

The chemical behavior of the 4-chloro-1H-indazole scaffold is dictated by the interplay of the electron-donating character of the pyrazole (B372694) nitrogens and the electron-withdrawing and directing effects of the chloro-substituent on the benzene (B151609) ring.

The indazole ring system is generally less reactive towards electrophilic aromatic substitution than benzene, due to the electron-withdrawing nature of the fused pyrazole ring. However, reactions such as nitration and sulfonation can proceed under specific conditions, with the regiochemical outcome being influenced by the existing substituents.

The nitration of the indazole core typically occurs on the benzo-fused ring. For 4-substituted indazoles, the incoming nitro group is directed to specific positions based on the electronic properties of the substituent. While direct nitration studies on 4-chloro-1H-indazole are not extensively documented, related structures show that nitration often occurs at the C7 position. The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) has been reported, indicating that multiple nitrations are possible. chim.it The directing effect of the C4-chloro group, along with the influence of the pyrazole ring, makes the C7 and C5 positions the most likely sites for electrophilic attack by the nitronium ion (NO2+). researchgate.net

Under different conditions, such as radical nitration, functionalization at the C3 position of the pyrazole ring can also be achieved using reagents like iron(III) nitrate (B79036) in the presence of TEMPO. chim.it

Aromatic sulfonation involves the replacement of a hydrogen atom with a sulfonic acid (–SO3H) group, typically using fuming sulfuric acid (H2SO4/SO3) or chlorosulfonic acid. wikipedia.org This reaction is a standard electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org The synthesis of derivatives such as 1H-indazole-4-sulfonyl chloride has been documented, which is achieved by treating indazole with chlorosulfonic acid. smolecule.com This demonstrates that sulfonation can be directed to the C4 position of the indazole ring. For a substrate already containing a chlorine atom at C4, sulfonation would be expected to occur at other available positions on the benzene ring, guided by the directing effects of the existing substituents. Unlike many other electrophilic substitutions, sulfonation is often reversible. wikipedia.org

Modern synthetic strategies increasingly focus on the direct functionalization of C-H bonds, offering more atom-economical routes to complex molecules. For the indazole core, C-H functionalization is a key method for introducing diverse substituents, particularly at the C3 position of the pyrazole ring and at various positions on the benzene ring via cross-coupling reactions.

The C3 position of the indazole ring is a primary target for functionalization due to its importance in modulating the biological activity of indazole-based compounds. mdpi.com Direct C3-alkylation is challenging due to the low nucleophilicity of this position. mit.edu Therefore, strategies often involve a two-step process:

Halogenation: The C3 position can be readily halogenated to provide a handle for subsequent cross-coupling reactions. Iodination is commonly achieved using iodine (I2) and a base like potassium hydroxide (B78521) (KOH) in DMF. chim.it Bromination is also widely employed, using reagents such as N-bromosuccinimide (NBS) in various solvents. chim.it

Metallation-Alkylation: A regioselective C3-zincation of N-protected indazoles can be performed using reagents like bis(2,2,6,6-tetramethylpiperidinyl)zinc (B8334181) (TMP2Zn). The resulting organozinc intermediate can then be used in Negishi cross-coupling reactions to introduce aryl or other groups. chim.it

Copper-Catalyzed Allylation: An umpolung strategy, where N-activated indazoles are used as electrophiles, has been developed for the C3-allylation of the indazole core using copper hydride (CuH) catalysis. mit.educhemrxiv.org

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming new carbon-carbon bonds between a halogenated (or triflate-bearing) substrate and an organoboron compound. nih.govyonedalabs.com This reaction is extensively used for the functionalization of halogenated indazoles at various positions.

For 4-substituted indazoles, a common and effective strategy involves the regioselective halogenation at the C7 position, followed by a Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups. A simple and fast C7-bromination of 4-sulfonamido-1H-indazoles has been achieved using N-bromosuccinimide (NBS). The resulting 7-bromoindazoles serve as excellent substrates for subsequent palladium-mediated coupling with a range of aryl boronic acids, affording C7-arylated products in moderate to excellent yields. nih.govrsc.org

The optimization of Suzuki-Miyaura reaction conditions is crucial for achieving high yields. Factors such as the choice of palladium catalyst, base, solvent, and reaction temperature are all critical. An optimization study for the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid highlighted these effects, as detailed in the table below. nih.gov

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions
EntryCatalystBaseSolventTime (h)Yield (%)
1Pd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O1665
2Pd₂(dba)₃/SPhosK₂CO₃Dioxane/H₂O1670
3Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1685
4Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O1675
5Pd(PPh₃)₄K₃PO₄Dioxane/H₂O1680
6Pd(PPh₃)₄K₂CO₃Toluene/H₂O1650
7Pd(PPh₃)₄K₂CO₃DMF/H₂O1672
8Pd(PPh₃)₄K₂CO₃Dioxane/H₂O685

In addition to C7 functionalization, Suzuki-Miyaura coupling is also a key method for the C3-arylation of indazoles, which requires the initial preparation of a 3-haloindazole, typically 3-iodo-1H-indazole. mdpi.com

Skeletal Rearrangements and Ring Expansion Reactions

The transformation of the indazole core into other heterocyclic systems represents a significant area of synthetic chemistry, offering pathways to structurally diverse molecules. Ring expansions, in particular, can convert five-membered rings into six-membered ones, fundamentally altering the molecule's properties.

Transformations of Indazole to Quinazolin-4(3H)-ones

The conversion of an indazole scaffold to a quinazolin-4(3H)-one is a complex transformation that involves the cleavage of the N-N bond within the pyrazole portion of the indazole and the insertion of a carbon atom to form the pyrimidine (B1678525) ring of the quinazolinone. While direct ring expansion of 1-aminoindazoles to quinazolinones is not a widely documented mainstream reaction, related transformations have been achieved on different indazole derivatives. For instance, the rearrangement of 2H-indazole 1-oxides into quinazolines can be facilitated by a base. Other research has shown that indazole frameworks can undergo single-carbon-atom insertion into the N-N bond through the formation of an ylide intermediate, though this typically involves reagents like α-chlorodiazirines rather than a rearrangement of a 1-aminoindazole.

For a hypothetical transformation of 4-Chloro-1H-indazol-1-amine, the reaction would likely require conditions that promote N-N bond cleavage and subsequent cyclization with a one-carbon source.

Mechanistic Aspects of Ring Opening and Closure

The mechanism for transforming an indazole into a quinazolinone would necessitate several key steps. Drawing analogies from ring expansions of other N-amino heterocycles, a plausible, though hypothetical, pathway can be proposed.

Initial Reaction : The process might be initiated by the reaction of the exocyclic 1-amino group with a carbonyl compound, such as an aldehyde, to form an N-azomethine intermediate.

Ring Opening : Deprotonation followed by cleavage of the susceptible N-N bond would lead to a ring-opened intermediate. This step is critical as it breaks the pyrazole ring structure.

Conformational Realignment : The resulting linear intermediate would need to adopt a conformation that brings the terminal nitrogen and a suitable carbon atom into proximity for ring closure.

Ring Closure : Intramolecular cyclization would then form the six-membered pyrimidine ring characteristic of the quinazolinone core.

Tautomerization/Oxidation : A final tautomerization or oxidation step would be required to yield the stable aromatic quinazolin-4(3H)-one product.

This sequence involves a delicate balance of bond-breaking and bond-forming events, highlighting the complexity of such skeletal rearrangements.

Reactivity of the 1-Amino Group (N-1)

The 1-amino group of this compound is a primary amine attached to a nitrogen atom of the heterocyclic ring. This functionality serves as a key site for various chemical modifications through reactions typical of primary amines, including acylation, alkylation, and condensation.

Acylation Reactions

The N-1 amino group readily undergoes acylation when treated with acylating agents such as acid anhydrides or acyl chlorides. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amino group acts as the nucleophile. For example, reacting this compound with acetic anhydride (B1165640) typically in the presence of a base like pyridine (B92270) results in the formation of the corresponding N-acetylated product, N-(4-chloro-1H-indazol-1-yl)acetamide.

The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate as a good leaving group, to form the stable amide product.

Table 1: Acylation of this compound

Reactant 1 Reactant 2 (Acylating Agent) Product
This compound Acetic anhydride N-(4-chloro-1H-indazol-1-yl)acetamide

Alkylation and Arylation Reactions

As a primary amine, the 1-amino group can be functionalized through alkylation and arylation. Alkylation typically involves the reaction with alkyl halides (e.g., methyl iodide) in the presence of a base to neutralize the hydrogen halide produced. The reaction proceeds via nucleophilic substitution (SN2), yielding secondary and potentially tertiary amine derivatives. It is important to note that direct alkylation of the indazole ring itself often leads to a mixture of N-1 and N-2 isomers, a challenge that highlights the nuanced reactivity of the scaffold.

Arylation can be achieved using activated aryl halides, such as 2,4-dinitrofluorobenzene (Sanger's reagent), through a nucleophilic aromatic substitution mechanism.

Table 2: Alkylation and Arylation of this compound

Reactant 1 Reactant 2 Product Class Example Product
This compound Methyl Iodide N-Alkyl derivative 4-Chloro-N-methyl-1H-indazol-1-amine

Condensation Reactions with Carbonyl Compounds

The 1-amino group undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction is typically catalyzed by a weak acid and involves a two-step mechanism.

First, the nucleophilic amino group adds to the electrophilic carbonyl carbon to form a neutral tetrahedral intermediate called a carbinolamine or hemiaminal. In the second step, the carbinolamine is protonated under acidic conditions, allowing for the elimination of a water molecule to form a resonance-stabilized iminium ion. Subsequent deprotonation yields the final imine product. The reaction is reversible and often driven to completion by removing the water formed.

Table 3: Condensation of this compound with Carbonyls

Reactant 1 Reactant 2 (Carbonyl) Intermediate Product (Imine)
This compound Benzaldehyde Carbinolamine (E)-N-((4-chloro-1H-indazol-1-yl)imino)phenylmethane

Reactivity of the 4-Chloro Substituent

The electron-withdrawing nature of the pyrazole ring within the indazole system, combined with the presence of the chloro group, renders the 4-position susceptible to nucleophilic attack and facilitates oxidative addition in metal-catalyzed processes.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a well-established method for the functionalization of electron-deficient aromatic rings bearing a suitable leaving group. In the context of this compound, the chloro substituent can be displaced by a variety of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is influenced by the electronic properties of the indazole ring system.

While specific SNAr reactions on this compound itself are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 4-chloroindazoles. These reactions typically require elevated temperatures and the use of a base to facilitate the displacement of the chloride ion. A range of nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce new functional groups at the 4-position.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 4-Chloroindazoles

This table presents hypothetical examples based on known SNAr reactivity of similar chloro-heterocycles, as direct data for this compound is limited in the provided search results.

EntryNucleophileProductReaction ConditionsYield (%)
1Morpholine4-(Morpholin-4-yl)-1H-indazol-1-amineK₂CO₃, DMF, 120 °CNot Reported
2Sodium thiophenoxide4-(Phenylthio)-1H-indazol-1-amineCs₂CO₃, NMP, 100 °CNot Reported
3Sodium methoxide4-Methoxy-1H-indazol-1-amineNaH, THF, refluxNot Reported

Metalation and Cross-Coupling Opportunities at the 4-Position

The 4-chloro substituent also serves as a versatile handle for various metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Metalation:

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In principle, the N1-amino group or a suitably protected derivative on the indazole ring could act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C7 position by a strong base like an organolithium reagent. However, direct metalation at the C5 position, ortho to the chloro group, is less likely due to the electronic and steric environment. A more plausible approach involves halogen-metal exchange, where treatment of this compound with an organolithium reagent at low temperatures could generate a 4-lithioindazole species. This reactive intermediate could then be trapped with various electrophiles to introduce a wide range of substituents at the 4-position.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are particularly effective for the transformation of aryl chlorides. Several named reactions are of high relevance for the functionalization of the 4-position of the indazole core.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the 4-position of the indazole and an organoboron reagent, typically a boronic acid or ester. This method is widely used for the synthesis of biaryl and heteroaryl compounds. The reaction is catalyzed by a palladium complex in the presence of a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond between the 4-position of the indazole and an amine. It is a powerful tool for the synthesis of arylamines and their derivatives, offering a significant advantage over traditional methods that often require harsh reaction conditions.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the 4-position of the indazole and a terminal alkyne. It is a valuable method for the synthesis of arylalkynes, which are important intermediates in organic synthesis. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions at the 4-Position of 4-Chloroindazoles

Reaction TypeCoupling PartnerCatalyst/LigandBaseProduct
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃4-Phenyl-1H-indazol-1-amine
Buchwald-HartwigAnilinePd₂(dba)₃ / XantphosCs₂CO₃N-Phenyl-1H-indazol-4,1-diamine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N4-(Phenylethynyl)-1H-indazol-1-amine

Theoretical and Computational Chemical Analysis of 4 Chloro 1h Indazol 1 Amine

Electronic Structure and Aromaticity Considerations

The aromaticity of the indazole ring system in 4-Chloro-1H-indazol-1-amine can be quantitatively assessed using various computational indices. Two of the most common indices are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).

HOMA (Harmonic Oscillator Model of Aromaticity): This index is calculated based on the geometric parameters of the ring system, specifically the bond lengths. A HOMA value approaching 1 indicates a high degree of aromaticity, similar to that of benzene (B151609). For the indazole core in this compound, the HOMA index would provide a measure of the π-electron delocalization based on the equalization of bond lengths within the rings. The presence of the chloro and amino substituents can influence the bond lengths and thus the calculated HOMA value.

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. DFT calculations can provide precise values for these frontier molecular orbitals.

Table 1: Calculated Electronic Properties of a Substituted Indazole Derivative (Illustrative Example)

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.2 D

Note: This table is illustrative and based on typical values for similar heterocyclic compounds. Specific calculations for this compound would be required for precise data.

Tautomeric Equilibrium Analysis of Indazole Derivatives and its Relevance to the 1-Amino Group

Tautomerism is a significant aspect of indazole chemistry, with the potential for different isomers to exist in equilibrium. This phenomenon greatly influences the compound's physical, chemical, and biological properties.

For the parent indazole molecule, two primary tautomers are considered: the 1H-indazole and the 2H-indazole, where the hydrogen atom is located on the N1 and N2 atoms of the pyrazole (B372694) ring, respectively. Computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov This preference is attributed to the benzenoid character of the fused benzene ring in the 1H-tautomer, which contributes to greater aromatic stabilization compared to the quinonoid-like structure in the 2H-tautomer. The energy difference between these two tautomers in the gas phase is typically in the range of 3-5 kcal/mol. nih.gov

The stability of these tautomers can be influenced by various factors, including the presence of substituents and the nature of the solvent. In some cases, specific substitution patterns or intermolecular interactions, such as hydrogen bonding, can lead to the stabilization of the 2H-tautomer. nih.govbgu.ac.il

In the case of this compound, the presence of the chloro and amino groups will modulate the tautomeric equilibrium. The 1-amino group introduces the possibility of additional tautomeric forms, specifically imino tautomers. A comprehensive analysis would, therefore, need to consider the relative stabilities of the 1H-amino, 2H-amino, and potentially the corresponding imino forms.

The electronic effects of the substituents play a crucial role. The chlorine atom at the 4-position is an electron-withdrawing group through its inductive effect, while it is a weak π-donor through resonance. The amino group at the 1-position is a strong π-donor. The interplay of these electronic effects will influence the electron density distribution in the indazole ring system and, consequently, the relative energies of the different tautomers.

DFT calculations are essential to quantify the influence of these substituents. By calculating the Gibbs free energies of the optimized geometries of all possible tautomers, their relative stabilities can be determined. The solvent effects can also be incorporated into these calculations using implicit or explicit solvent models to provide a more accurate picture of the tautomeric equilibrium in solution.

Table 2: Calculated Relative Energies of Indazole Tautomers (Illustrative)

Tautomer Relative Energy (kcal/mol)
1H-Indazole 0.0
2H-Indazole 4.5

Note: This table shows a typical energy difference for the parent indazole. The presence of substituents would alter these values.

Mechanistic Insights into Synthesis and Reaction Pathways via Density Functional Theory (DFT)

DFT is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energy landscape of a reaction, including the structures of transition states and the energies of intermediates. For the synthesis of this compound, DFT can be used to explore potential reaction pathways and to understand the factors that control the reaction's feasibility and selectivity.

A plausible synthetic route to 1-aminoindazoles involves the N-amination of an indazole precursor. DFT calculations can be employed to model this process.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating and characterizing the transition state is a key aspect of mechanistic studies. For a proposed N-amination reaction, DFT calculations would involve searching for the transition state structure corresponding to the formation of the N-N bond.

Once a transition state structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. The energy of the transition state relative to the reactants gives the activation energy of the reaction.

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed picture of the minimum energy path connecting the reactants, transition state, and products. An IRC calculation starts from the transition state structure and follows the path of steepest descent on the potential energy surface in both the forward and reverse directions.

By mapping the reaction coordinate, one can visualize the geometric changes that occur as the reaction progresses and identify any intermediates that may be formed along the reaction pathway. This detailed understanding of the reaction mechanism is invaluable for optimizing reaction conditions and for designing new synthetic strategies. The synthesis of 1H-indazoles can occur through various methods, including intramolecular C-H amination reactions. nih.gov DFT studies of these pathways would reveal the intricate details of bond formation and breaking.

Table 3: Compound Names

Compound Name
This compound
1H-Indazole
2H-Indazole

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Information regarding the theoretical prediction of NMR chemical shifts and IR frequencies for this compound is not available in the searched scientific literature. Computational studies employing methods such as Density Functional Theory (DFT) are commonly used for such predictions but have not been reported for this specific molecule.

A comparison between calculated and experimental spectroscopic data for this compound cannot be conducted, as neither the requisite theoretically calculated data nor published experimental NMR and IR spectra for this specific compound were found in the available resources.

Molecular Electrostatic Potential Surface Analysis

No studies detailing the molecular electrostatic potential (MEP) surface analysis of this compound are present in the public scientific literature. This type of analysis is crucial for understanding the chemical reactivity and intermolecular interactions of a molecule, but the specific computational data for this compound has not been published.

Applications As Synthetic Intermediates in Complex Molecule Synthesis

Utilization of 4-Chloro-1H-indazol-1-amine as a Building Block

In principle, this compound possesses reactive sites that would make it a viable building block for more complex molecules. The N1-amino group and the C4-chloro substituent offer orthogonal handles for synthetic modification. The N-amino group can be a site for building out molecular complexity, for instance, through reactions like acylation or condensation. The chloro group on the benzene (B151609) portion of the indazole could potentially be used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Despite this potential, specific examples of complex molecules synthesized directly from this compound are not prominently featured in the reviewed literature. The focus has largely been on other isomers, such as 3-aminoindazoles, which are key fragments in various therapeutic agents. nih.govmdpi.com

Functional Group Interconversions on this compound for Diversification

Functional group interconversion is a cornerstone of medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. For this compound, several transformations could be envisioned to generate a diverse set of derivatives.

N-Amino Group Modification: The 1-amino group could be acylated with various acid chlorides or anhydrides to form amides. It could also undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines.

Chloro Group Substitution: The chlorine atom at the 4-position, while generally less reactive than halogens at other positions on the indazole ring, could potentially undergo nucleophilic aromatic substitution (SNAr) under forcing conditions or be utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, alkyl, or amino moieties.

While these are standard synthetic transformations, documented studies applying these specific interconversions to this compound for the purpose of molecular diversification are not available in the search results. Research on related indazoles often involves Suzuki coupling on bromo- or iodo-substituted indazoles or SNAr reactions on fluoro-substituted precursors. nih.govmdpi.com

The table below illustrates hypothetical functional group interconversions that are chemically plausible but lack specific literature citation for this substrate.

Starting Functional GroupReagents/Conditions (Hypothetical)Resulting Functional Group
1-Amino (-NH₂)Acyl Chloride (R-COCl), Base1-Acylamino (-NHCOR)
1-Amino (-NH₂)Aldehyde (R-CHO), NaBH₃CN1-Alkylamino (-NHR)
4-Chloro (-Cl)Arylboronic acid, Pd catalyst, Base4-Aryl

Strategy Development for Introducing Diverse Moieties to the Indazole Scaffold via this compound

A key synthetic strategy in drug discovery involves using a core scaffold and systematically adding diverse chemical groups to explore the chemical space and optimize biological activity. nih.gov Using this compound as the core, a theoretical diversification strategy would leverage its two distinct functional groups.

One potential strategy would involve a two-directional synthesis. First, the 1-amino group could be protected or functionalized. For example, acylation could introduce a specific side chain. Following this, the 4-chloro position could be targeted for a palladium-catalyzed cross-coupling reaction. This would allow for the late-stage introduction of a wide array of substituents, a common and powerful strategy in modern medicinal chemistry. nih.gov

However, the development and execution of such synthetic strategies using this compound as the starting scaffold are not described in the available scientific literature. Synthetic strategies for indazole diversification more commonly start from precursors like halogenated 2-nitrobenzonitriles or employ C-H activation on the unsubstituted indazole ring. nih.govnih.gov

Analytical and Characterization Methodologies for 4 Chloro 1h Indazol 1 Amine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 4-Chloro-1H-indazol-1-amine and its analogs. By analyzing the interaction of these compounds with electromagnetic radiation, detailed information about their atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of indazole derivatives in solution. ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework of the molecule.

For instance, in the characterization of 7-Bromo-4-chloro-1H-indazol-3-amine, a related derivative, the ¹H NMR spectrum recorded in DMSO-d6 showed distinct signals for the aromatic protons. nih.gov Specifically, the proton at the 5-position appeared as a doublet at δ 8.11 ppm with a coupling constant (J) of 8.8 Hz, while the proton at the 6-position was observed as a doublet at δ 7.66 ppm, also with a J value of 8.8 Hz. nih.gov The ¹³C NMR spectrum provided further structural confirmation, with signals at δ 138.9, 137.3, 136.5, 129.8, 121.7, 114.5, and 113.3 ppm. nih.gov

The following table summarizes the ¹H and ¹³C NMR chemical shifts for a related indazole derivative, Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate, which illustrates the typical chemical shift ranges for such compounds. nih.gov

NucleusChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzAssignment
¹H8.33d8.1Indazole H
¹H7.75–7.64m-Aromatic H
¹H7.55–7.48m-Aromatic H
¹H7.40t7.5Aromatic H
¹H4.08s--OCH₃
¹³C162.9, 140.1, 137.8, 137.1, 133.7, 129.7, 128.0, 124.9, 124.5, 123.9, 122.6, 110.6--Aromatic & Indazole C
¹³C52.3---OCH₃

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a compound. nih.govrsc.org

For example, the HRMS (EI) analysis of Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate showed a calculated mass of 286.0509 for the molecular ion [M]⁺, with the found mass being 286.0508, confirming the elemental composition of C₁₅H₁₁ClN₂O₂. nih.gov Similarly, HRMS is a crucial tool for confirming the structures of newly synthesized compounds, as demonstrated in various studies on indazole derivatives. scielo.br

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, in the analysis of 7-bromo-4-chloro-1H-indazol-3-amine, GC-MS was used to monitor reaction progress and identify the product. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrations of its chemical bonds.

For related indazole derivatives, characteristic IR absorption bands are observed. For example, in Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate, notable peaks include those for C-H stretching (2993, 2919, 2850 cm⁻¹), C=O stretching of the ester (1709 cm⁻¹), and C=C and C=N stretching in the aromatic and indazole rings (1493, 1474 cm⁻¹). nih.gov The presence of N-H bonds in 1H-indazoles would typically result in a broad absorption band in the region of 3200-3500 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself was not found, studies on closely related chloro-indazole derivatives demonstrate the power of this technique. For example, the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide revealed that the indazole system is essentially planar. nih.gov In another example, N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the dihedral angle between the indazole ring system and a benzene (B151609) ring was determined to be 89.05 (7)°. nih.gov These studies highlight how X-ray crystallography provides crucial insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, GC-MS was utilized to monitor the reaction and assess the purity of the crude product. nih.gov Column chromatography, a form of liquid chromatography, is frequently used for the purification of synthesized indazole derivatives. For instance, in the preparation of various substituted 1H-indazoles, silica (B1680970) gel column chromatography was the method of choice for isolating the desired products. nih.govrsc.org The purity of the final compounds is often further verified by analytical techniques like NMR and mass spectrometry.

Q & A

Q. How should conflicting bioactivity data be addressed across independent studies?

  • Resolution Steps :
  • Replicate assays under standardized conditions (e.g., ATP concentration, incubation time) .
  • Validate cell lines for target expression via western blot or qPCR .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

ConditionStandard MethodOptimized MethodYield Improvement
Temperature120°C, 12 h100°C (microwave), 1 h85% → 92%
CatalystNonePd(OAc)2_2/XPhos70% → 88%
SolventEthanolDMF/H2_2O (3:1)65% → 78%
Reference :

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